

Application Note: Quantification of Cefotaxime Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Cefotaxime*

Cat. No.: *B1242434*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefotaxime is a third-generation cephalosporin antibiotic widely used against various Gram-positive and Gram-negative bacterial infections.^{[1][2][3]} Accurate and reliable quantification of Cefotaxime in bulk drug substances and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, precision, and accuracy for this purpose.

This application note provides a detailed, validated isocratic reverse-phase HPLC (RP-HPLC) method for the routine quantitative analysis of Cefotaxime. The protocol covers instrumentation, reagent preparation, standard and sample preparation, and method validation parameters.

Experimental Protocol

Instrumentation and Materials

- Instrumentation:
 - HPLC system equipped with an isocratic pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

- Data acquisition and processing software.
- Analytical balance.
- pH meter.
- Ultrasonic bath.
- Filtration assembly with 0.22 µm or 0.45 µm membrane filters.
- Chemicals and Reagents:
 - Cefotaxime Sodium reference standard.
 - Methanol (HPLC grade).
 - Potassium phosphate monobasic (Analytical grade).
 - Deionized or HPLC-grade water.
 - Orthophosphoric acid or sodium hydroxide for pH adjustment.
- Chromatographic Column:
 - Base Deactivated Silica (BDS) C18 column (150 mm x 4.0 mm, 5 µm particle size) or equivalent.[1][2][4]

Detailed Methodologies

2.2.1. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

Parameter	Condition
Stationary Phase (Column)	BDS C18 (150 mm x 4.0 mm, 5 μ m)[1][2][4]
Mobile Phase	Methanol : Phosphate Buffer (pH 6.15) (13:100 v/v)[1][2][4]
Flow Rate	1.0 mL/min[1][2][4]
Detection Wavelength	235 nm[1][2][4]
Injection Volume	20 μ L[1][2][4]
Column Temperature	30 °C[1][2][4]
Run Time	Approximately 15 minutes

2.2.2. Preparation of Mobile Phase (Phosphate Buffer, pH 6.15)

- Prepare Phosphate Buffer: Accurately weigh and dissolve an appropriate amount of potassium phosphate monobasic in 1000 mL of deionized water to create a phosphate buffer.
- Adjust pH: Adjust the pH of the buffer solution to 6.15 using a suitable acid (e.g., orthophosphoric acid) or base (e.g., sodium hydroxide).
- Mix Mobile Phase: Combine 1000 mL of the prepared phosphate buffer with 130 mL of HPLC-grade methanol.[1][2][4]
- Filter and Degas: Filter the final mobile phase mixture through a 0.45 μ m membrane filter and degas for at least 15 minutes in an ultrasonic bath before use.

2.2.3. Preparation of Standard Solutions

- Standard Stock Solution (100 μ g/mL):
 - Accurately weigh approximately 100 mg of the Cefotaxime reference standard.[1]
 - Transfer it into a 1000 mL volumetric flask.

- Dissolve and dilute to the mark with the mobile phase. This yields a stock solution with a concentration of 100 µg/mL.[1]
- Calibration Curve Standards (0.5 - 1.5 µg/mL):
 - Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of at least five calibration standards.
 - A suggested concentration range is 0.5, 0.7, 0.9, 1.1, 1.3, and 1.5 µg/mL.[1]

2.2.4. Preparation of Sample Solution (from Pharmaceutical Formulation)

- Weigh Sample: Accurately weigh a quantity of the pharmaceutical formulation powder (e.g., from a vial) equivalent to 10 mg of Cefotaxime.[1]
- Dissolve and Dilute: Transfer the powder to a 1000 mL volumetric flask. Add approximately 100 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution.[1]
- Final Concentration: Dilute the solution to the mark with deionized water. This solution can be further diluted with the mobile phase to achieve a final target concentration within the calibration range (e.g., 1 µg/mL).[1]
- Filter: Filter the final sample solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

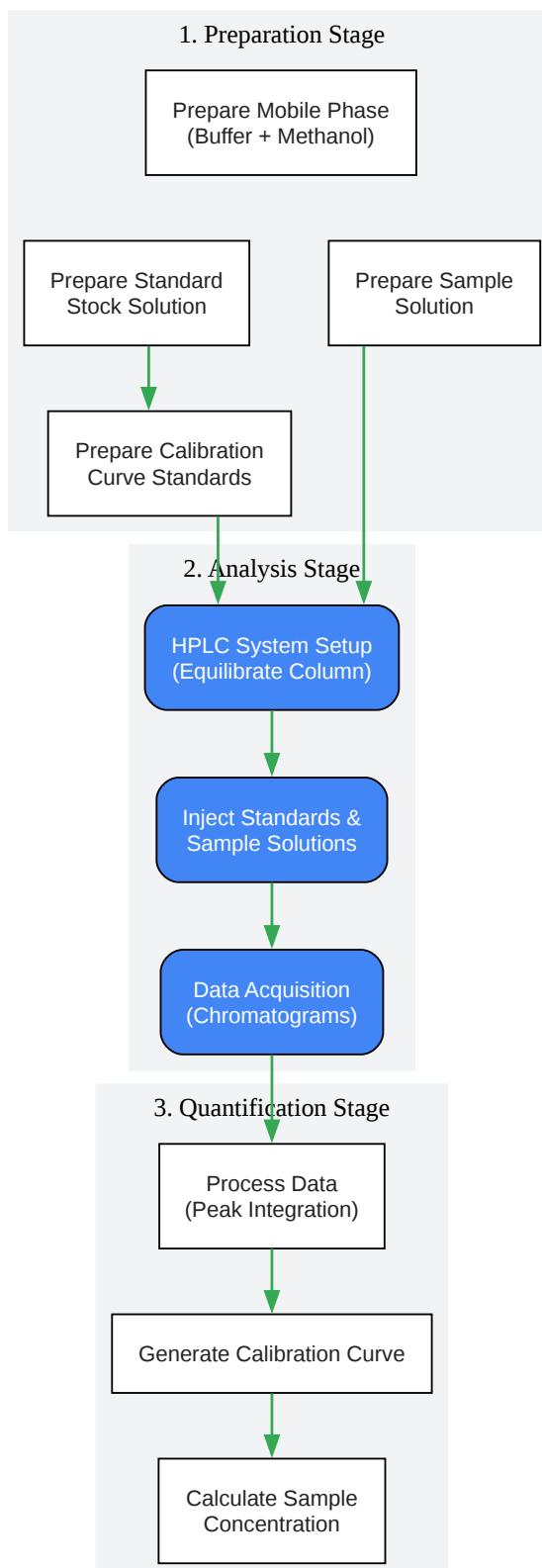
Data and Results

The performance of an HPLC method is evaluated through various validation parameters. The table below summarizes quantitative data from several validated methods for Cefotaxime, allowing for easy comparison.

Parameter	Method 1	Method 2	Method 3	Method 4
Column	BDS C18 (150x4.0mm, 5µm)[1][2]	C18 (unspecified)	Wakosil II C8 (250x4.6mm, 5µm)[5]	Zorbax C18 (250x4.6mm, 5µm)[3]
Mobile Phase	Methanol:Phosphate Buffer (pH 6.15) (13:100)[1][2]	Acetonitrile:Water (70:30)[6]	Acetonitrile:Ammonium Acetate Buffer (pH 6.8) (15:85)[5]	Methanol:Phosphate Buffer (pH 7.4) (30:70)[3]
Flow Rate (mL/min)	1.0[1][2]	1.0[6]	0.8[5]	1.2[3]
Detection λ (nm)	235[1][2]	233[6]	252[5]	234[3]
Retention Time (min)	~12.5	2.62[6]	5.47[5]	6.25[3]
Linearity Range (µg/mL)	0.5 - 1.5[1]	0.01 - 0.07[6]	10 - 70[5]	5 - 25[3]
Correlation (R ²)	0.9992[1]	> 0.99	0.9976[5]	0.999[3]
LOD (ng/mL)	35.5[1]	1.8[6]	300[5]	100[3]
LOQ (ng/mL)	107.6[1]	5.8[6]	600[5]	314[3]

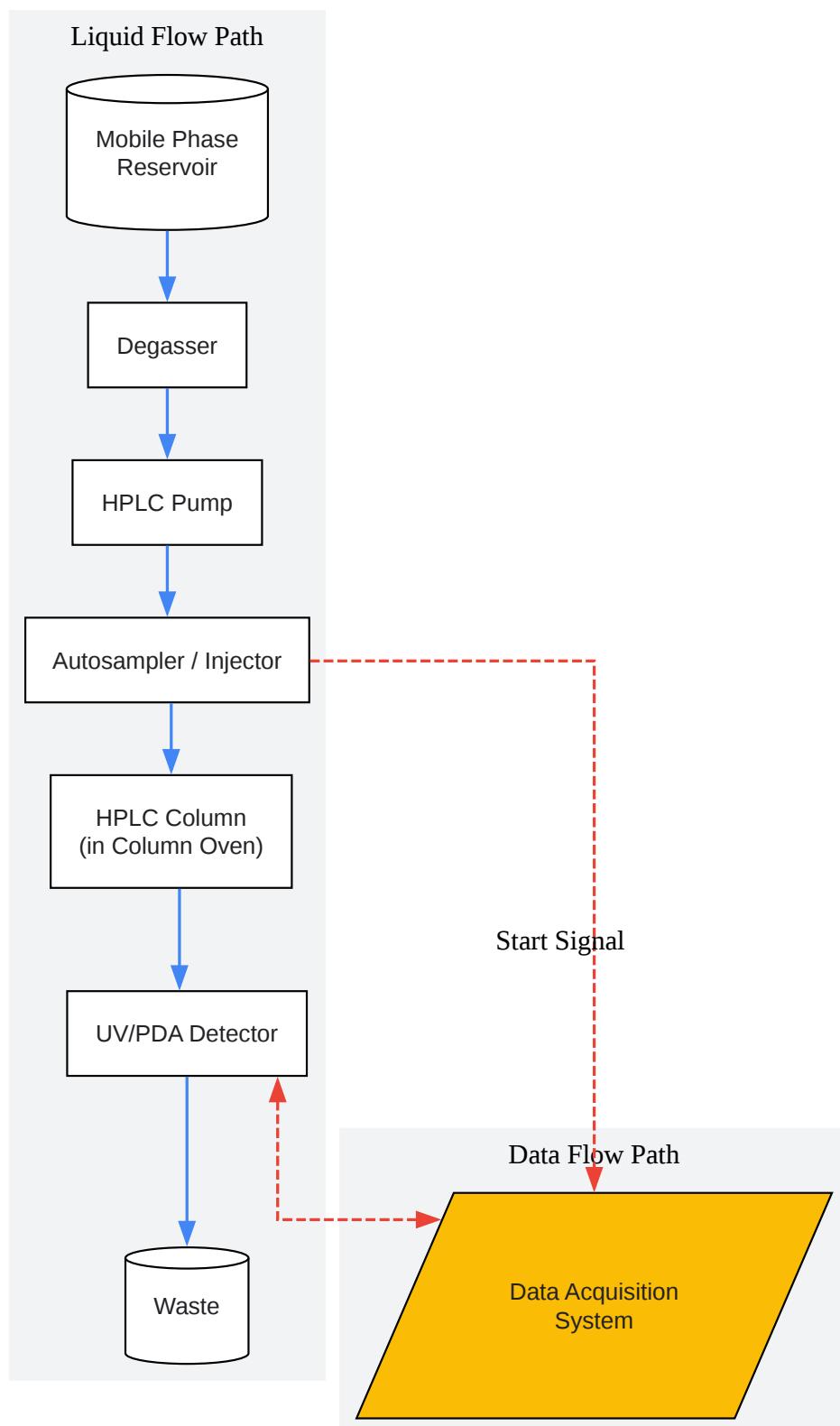
Visualization of Workflows

To clarify the experimental process and instrument setup, the following diagrams are provided.



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Caption: Experimental workflow for Cefotaxime quantification by HPLC.



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Caption: Logical relationship of key components in an HPLC system.

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